An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Thiocolchicoside (as a proxy for Colchicosamide)
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Thiocolchicoside (as a proxy for Colchicosamide)
Disclaimer: Extensive literature searches for "Colchicosamide" yielded limited specific data. The scientific community predominantly focuses on its close structural analog, Thiocolchicoside . This guide, therefore, presents a comprehensive overview of the pharmacokinetics and bioavailability of Thiocolchicoside, which is often used interchangeably in some contexts and serves as the most relevant available information for researchers, scientists, and drug development professionals.
Introduction
Thiocolchicoside is a semi-synthetic derivative of colchicine, a naturally occurring compound from the plant Gloriosa superba.[1][2] It is widely used as a muscle relaxant with anti-inflammatory and analgesic properties.[3][4] This document provides a detailed technical overview of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C27H33NO10S | [1][2][3][5] |
| Molar Mass | 563.62 g·mol−1 | [1][3][5] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in water, methanol, 0.1N HCl, 0.1N NaOH | [1] |
Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside has been investigated in healthy human volunteers through various studies. The data reveals significant differences in its disposition depending on the route of administration.
Oral Administration:
Following oral administration, thiocolchicoside is rapidly absorbed from the gastrointestinal tract.[6] However, the parent compound is generally not detectable in plasma.[2][7][8][9][10] Instead, it is extensively metabolized, primarily by intestinal metabolism, into its active and inactive metabolites.[8][9][10] The peak plasma concentrations (Cmax) of its metabolites are typically observed within 1 hour post-administration.[2][6][8][9][10]
Intramuscular Administration:
In contrast to oral administration, intramuscular injection of thiocolchicoside results in detectable plasma concentrations of the parent drug. The Cmax is reached approximately 30 minutes after administration.[2][8][9][10]
The oral bioavailability of thiocolchicoside is relatively low, estimated to be around 25% compared to intramuscular administration.[2][3][4][8][11] A study comparing two oral formulations (tablets and capsules) found their relative bioavailability to be comparable (1.06 ± 0.39 for capsules relative to tablets).[6]
Thiocolchicoside exhibits a moderate volume of distribution. Following intravenous infusion, the steady-state volume of distribution (Vss) has been reported to be between 31 to 35 liters.[12] After an 8 mg intramuscular injection, the apparent volume of distribution is estimated to be approximately 42.7 L.[2][8][9][10] Protein binding of thiocolchicoside to human serum is relatively low at 12.8 ± 5.3%.[2][8]
Thiocolchicoside undergoes extensive metabolism. After oral administration, it is first metabolized in the intestine to its aglycone, 3-demethylthiocolchicine (also known as SL59.0955 or M2), which is an inactive metabolite.[3][7][8][9][10] This aglycone is then glucuroconjugated to form the pharmacologically active metabolite, 3-O-glucuronide of 3-demethylthiocolchicine (also known as SL18.0740 or M1).[7][8][9][10] M1 is considered to have equipotent pharmacological activity to the parent drug.[7][9][10] A minor metabolic pathway involves the demethylation of SL59.0955 to didemethyl-thiocolchicine.[9][10]
Elimination of thiocolchicoside and its metabolites occurs primarily through the extrarenal route.[12] Following oral administration, approximately 79% of the total radioactivity is excreted in the feces and 20% in the urine.[8][9][10] The parent drug is not excreted unchanged in either urine or feces.[9][10] The metabolites SL18.0740 and SL59.0955 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in the feces.[9][10]
Pharmacokinetic Parameters (Quantitative Data)
The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its major metabolites from various studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Thiocolchicoside after Intramuscular Administration
| Parameter | 4 mg Dose | 8 mg Dose | Reference |
| Tmax (h) | 0.5 | 0.5 | [2][8][9][10] |
| Cmax (ng/mL) | 113 | 175 | [2][8][9][10] |
| AUC (ng·h/mL) | 283 | 417 | [2][8][9][10] |
| Terminal Half-life (t½) (h) | 1.5 | - | [9][10] |
| Plasma Clearance (L/h) | 19.2 | - | [9][10] |
Table 2: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Oral Administration (8 mg Dose)
| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Apparent t½ (h) | Reference |
| SL18.0740 (M1, active) | 1 | ~60 | ~130 | 3.2 - 7 | [2][7][8][9][10] |
| SL59.0955 (M2, inactive) | 1 | ~13 | 15.5 - 39.7 | ~0.8 | [2][8][9][10] |
Table 3: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Intramuscular Administration (4 mg Dose)
| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| SL18.0740 (M1, active) | 5 | 11.7 | 83 | [2][8][9][10] |
Experimental Protocols
The determination of thiocolchicoside and its metabolites in biological matrices has been accomplished using various analytical techniques.
A common and highly specific method for the quantification of thiocolchicoside and its metabolites in plasma and other biological fluids.
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Sample Preparation: Typically involves protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile), followed by centrifugation to separate the supernatant.
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Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid) is used to separate the analytes.[13]
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), for detection and quantification. The analytes are ionized (e.g., using electrospray ionization - ESI) and fragmented, and specific precursor-product ion transitions are monitored for high selectivity and sensitivity.[13]
A sensitive immunoassay technique used in earlier pharmacokinetic studies of thiocolchicoside.
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Principle: This method utilizes a specific antibody that recognizes and binds to thiocolchicoside. A known quantity of radiolabeled thiocolchicoside (e.g., with tritium, ³H) is mixed with the biological sample containing an unknown amount of the drug.
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Procedure: The labeled and unlabeled thiocolchicoside compete for binding to the limited amount of antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.
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Quantification: The radioactivity of the bound fraction is measured. The concentration of the unlabeled drug in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. A study reported a limit of quantification of 0.5 ng/ml using this method.[12]
This method has also been employed for the analysis of thiocolchicoside.
-
Sample Preparation: Due to the non-volatile nature of thiocolchicoside, a derivatization step is often required. One approach involves enzymatic hydrolysis of thiocolchicoside to its more volatile aglycone, 3-demethylthiocolchicine.[6]
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the capillary column.
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Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation pattern.
Visualizations
Caption: Metabolic pathway of thiocolchicoside after oral administration.
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
Thiocolchicoside exhibits distinct pharmacokinetic properties depending on the route of administration. Following oral administration, it undergoes extensive first-pass metabolism, leading to low bioavailability of the parent compound but the formation of a pharmacologically active glucuronide metabolite. Intramuscular administration results in higher systemic exposure to the parent drug. The elimination is primarily through the fecal route. The well-characterized metabolic pathways and the availability of robust analytical methods facilitate the detailed study of its pharmacokinetics, which is crucial for its safe and effective clinical use. Further research specifically on "colchicosamide" is warranted to delineate any potential differences from thiocolchicoside.
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. GSRS [precision.fda.gov]
- 6. Comparative pharmacokinetics and bioavailability of two oral formulations of thiocolchicoside, a GABA-mimetic muscle relaxant drug, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 11. Single-dose bioavailability of oral and intramuscular thiocolchicoside in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtonline.com [ijtonline.com]
